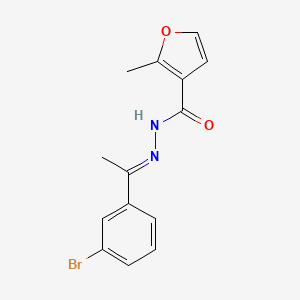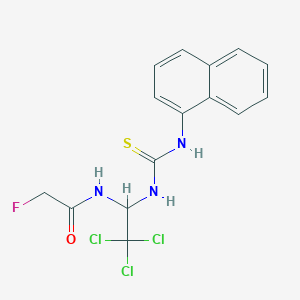![molecular formula C22H25N5O3S B11992284 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung mit der Summenformel C27H27N5O3S. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring, eine Methoxyphenylgruppe und eine Ethoxyphenylgruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid erfolgt typischerweise in einem mehrstufigen Verfahren. Eine gängige Methode beinhaltet die Kondensation von 2-Ethoxybenzaldehyd mit 4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-thiol in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt und das Produkt durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortgeschrittene Reinigungsmethoden wie Chromatographie und Kristallisation umfassen, um die hohe Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-ethoxybenzaldehyde with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in entsprechende Hydrazine umwandeln.
Substitution: Der Triazolring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Natriumazid oder Alkylhalogenide beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Hydrazine.
Substitution: Verschiedene substituierte Triazole.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologische Studien: Es wird in der Forschung verwendet, um seine Wechselwirkungen mit verschiedenen biologischen Zielmolekülen und -wegen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Verbindung kann auch zelluläre Signalwege stören, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(4-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
- N'-[(E)-(4-Ethoxy-3-Methoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid
Einzigartigkeit
N'-[(E)-(2-Ethoxyphenyl)methyliden]-2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid ist aufgrund seines spezifischen Substitutionsschemas am Triazolring und des Vorhandenseins sowohl von Ethoxy- als auch von Methoxygruppen einzigartig. Diese Strukturmerkmale tragen zu seinen besonderen chemischen und biologischen Eigenschaften bei und unterscheiden es von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C22H25N5O3S |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27-21(16-10-12-18(29-3)13-11-16)25-26-22(27)31-15-20(28)24-23-14-17-8-6-7-9-19(17)30-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+ |
InChI-Schlüssel |
SJKKLPJOWNNRLU-OEAKJJBVSA-N |
Isomerische SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)





![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)
